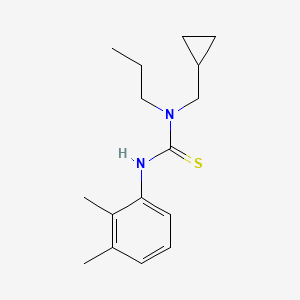

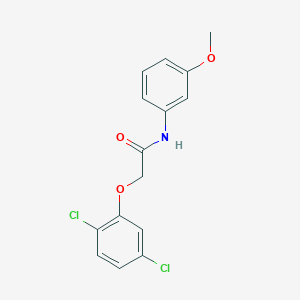

![molecular formula C20H22N6O2 B5549365 N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)

N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related acetamide derivatives involves linear synthesis strategies, characterized by their intermediate and product formation through various chemical reactions. A notable example is the design, synthesis, and characterization of novel acetamide derivatives for anticancer properties. These compounds were synthesized and evaluated for cytotoxicity on different cell lines, showcasing a methodological approach to acetamide derivative synthesis (Vinayak et al., 2014).

Molecular Structure Analysis

The structural analysis of acetamide compounds often employs spectroscopic techniques like LCMS, IR, and NMR spectroscopy. For instance, studies on 2-chloro N-aryl substituted acetamide derivatives reveal detailed molecular insights through these methods, contributing to understanding the structural aspects of similar compounds (Wang et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives often lead to various biologically active compounds. For example, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide demonstrates the transformative chemical reactions these compounds can undergo, highlighting their reactive versatility (Qun-feng, 2008).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of acetamide derivatives in various environments. Research on compounds like "4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate" provides insights into the crystal structure and physical characteristics of related acetamide compounds (Pedroso et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for chemical modifications, are fundamental for the application of acetamide derivatives in scientific research. Studies on the modification of acetamide groups and their impact on biological activity offer valuable information on the chemical behavior of these compounds (Wang et al., 2015).

Aplicaciones Científicas De Investigación

Catalytic Hydrogenation in Synthesis : Zhang Qun-feng (2008) explored the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide. This process is important for the production of azo disperse dyes and represents a greener synthesis method compared to traditional reduction methods using iron powder (Zhang Qun-feng, 2008).

Metabolism of Chloroacetamide Herbicides : Coleman et al. (2000) studied the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes. They examined the metabolic pathways of various acetamide derivatives, contributing to understanding the toxicological aspects of these compounds in agricultural settings (Coleman, Linderman, Hodgson, & Rose, 2000).

Anticancer Properties : A study by Vinayak et al. (2014) focused on the synthesis and evaluation of novel acetamide derivatives of oxadiazole for their cytotoxicity against various cancer cell lines. This research is significant for the development of new anticancer therapies (Vinayak, Sudha, Lalita, & Kumar, 2014).

Pharmaceutical Patent Analysis : Dr. Valentin Habernickel (2002) analyzed patents related to pharmaceutical compounds, including acetamide derivatives. This study offers insights into the trends and directions in pharmaceutical research and development (Dr.Valentin Habernickel, 2002).

Chemical Synthesis and Characterization : Giambastiani et al. (1998) developed a novel palladium(0)-catalyzed cyclization method to synthesize pyrrolidin-2-ones, which are valuable in pharmaceutical synthesis. Their method showed high selectivity and yield, contributing to more efficient chemical synthesis processes (Giambastiani, Pacini, Porcelloni, & Poli, 1998).

Green Synthesis of N-Substituted Benzimidazoles : Chaudhari et al. (2020) described the green synthesis of N-substituted benzimidazole derivatives, demonstrating significant antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA). This is a critical advancement in the development of new antibacterial agents (Chaudhari, Patil, Patil, Patel, Rajput, Pawar, & Patil, 2020).

Propiedades

IUPAC Name |

N-[(3S,4R)-4-(4-methoxyphenyl)-1-(1-phenyltetrazol-5-yl)pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-14(27)21-19-13-25(12-18(19)15-8-10-17(28-2)11-9-15)20-22-23-24-26(20)16-6-4-3-5-7-16/h3-11,18-19H,12-13H2,1-2H3,(H,21,27)/t18-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEZTUGBJLYGTK-RBUKOAKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CN(CC1C2=CC=C(C=C2)OC)C3=NN=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)OC)C3=NN=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

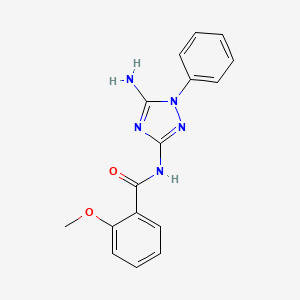

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea](/img/structure/B5549291.png)

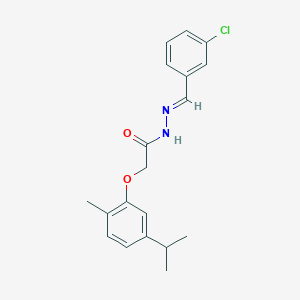

![ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate](/img/structure/B5549324.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5549331.png)

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5549338.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5549355.png)

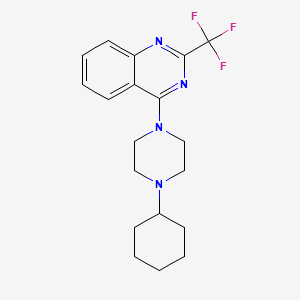

![3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5549361.png)

![N-[(5-methyl-2-furyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5549363.png)